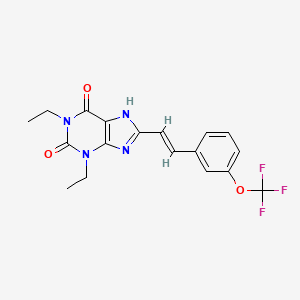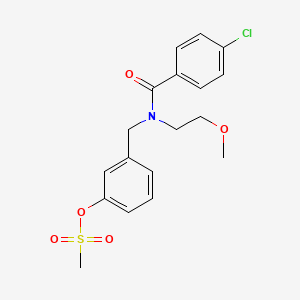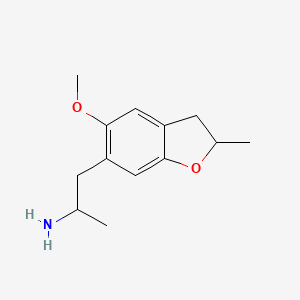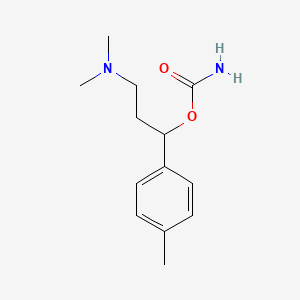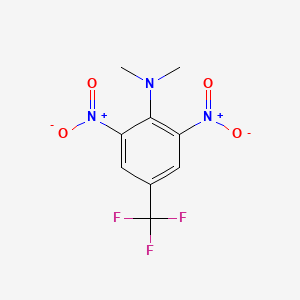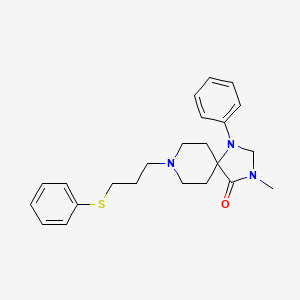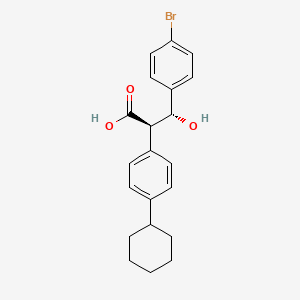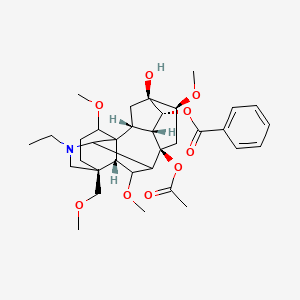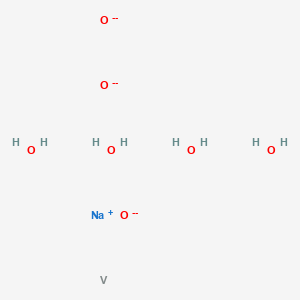
Sodium vanadium oxide hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium metavanadate tetrahydrate is an inorganic compound with the chemical formula NaVO₃·4H₂O. It is a yellow, water-soluble salt that is commonly used as a precursor to other vanadates. This compound is known for its various applications in scientific research, industry, and medicine due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium metavanadate tetrahydrate can be synthesized through several methods. One common method involves dissolving ammonium metavanadate and sodium carbonate, sodium bicarbonate, or sodium hydroxide in water. The solution is then subjected to microwave heating and vacuum deamination reactions. The resulting solution undergoes evaporative crystallization, followed by filtration and washing with cold water to obtain sodium metavanadate dihydrate crystals. These crystals are then dried and dehydrated at 150-200°C to yield sodium metavanadate .
Industrial Production Methods: Industrial production of sodium metavanadate often involves the electrolysis of sodium vanadate solutions using ion-exchange membranes. The electrolysis conditions are controlled to achieve a pH value of 7.0-8.0 at the anode, resulting in the formation of sodium metavanadate. Another method involves adding calcium chloride to vanadium leachate to precipitate calcium vanadate, which is then reacted with sodium bicarbonate to produce sodium metavanadate .
Chemical Reactions Analysis
Types of Reactions: Sodium metavanadate undergoes various chemical reactions, including oxidation, reduction, and substitution. At low pH, it converts to sodium decavanadate. It also serves as a precursor to exotic metalates such as [γ-PV₂W₁₀O₄₀]⁵⁻, [α-PVW₁₁O₄₀]⁴⁻, and [β-PV₂W₁₀O₄₀]⁵⁻ .
Common Reagents and Conditions: Common reagents used in reactions with sodium metavanadate include acids, bases, and various metal salts. Reaction conditions typically involve controlled temperatures and pH levels to facilitate the desired chemical transformations .
Major Products: Major products formed from reactions involving sodium metavanadate include sodium decavanadate and various metalates. These products are often used in further chemical synthesis and industrial applications .
Scientific Research Applications
Sodium metavanadate tetrahydrate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of sodium metavanadate involves its ability to mimic insulin and modulate glucose metabolism. It increases nonoxidative glucose disposal and activates mitogen-activated protein and S6 kinase activities, which are involved in insulin signaling pathways. This compound also induces the production of reactive oxygen species, leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
- Sodium orthovanadate
- Ammonium metavanadate
- Potassium metavanadate
Comparison: Sodium metavanadate is unique in its ability to form various metalates and its wide range of applications. Compared to sodium orthovanadate and ammonium metavanadate, sodium metavanadate is more commonly used as a precursor to other vanadates and in the synthesis of exotic metalates. Its insulin-mimetic and anticancer properties also distinguish it from other similar compounds .
Properties
CAS No. |
10135-94-1 |
|---|---|
Molecular Formula |
H8NaO7V-5 |
Molecular Weight |
193.99 g/mol |
IUPAC Name |
sodium;oxygen(2-);vanadium;tetrahydrate |
InChI |
InChI=1S/Na.4H2O.3O.V/h;4*1H2;;;;/q+1;;;;;3*-2; |
InChI Key |
LWAWAKLAIIKGRF-UHFFFAOYSA-N |
Canonical SMILES |
O.O.O.O.[O-2].[O-2].[O-2].[Na+].[V] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



